Aluminum triphosphate dihydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

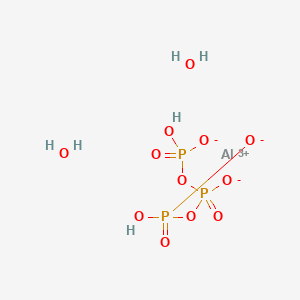

2D Structure

特性

IUPAC Name |

aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H5O10P3.2H2O/c;1-11(2,3)9-13(7,8)10-12(4,5)6;;/h;(H,7,8)(H2,1,2,3)(H2,4,5,6);2*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOWDYGXIQFFID-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17375-35-8 | |

| Record name | Aluminum triphosphate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALUMINUM TRIPHOSPHATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18N3450I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aluminum triphosphate dihydrate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Triphosphate Dihydrate

Introduction

This compound (AlH₂P₃O₁₀·2H₂O), often abbreviated as ATP, is a layered acid phosphate compound. It has garnered significant attention in materials science and industrial applications, primarily as an environmentally friendly, non-toxic anti-corrosion pigment. Its mechanism of corrosion inhibition is largely attributed to the release of phosphate anions, which form a passive, protective film on metal surfaces. This guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is a white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | AlH₂P₃O₁₀·2H₂O | [1][2][3] |

| Molecular Weight | 317.94 g/mol | [1][3] |

| IUPAC Name | aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | [1] |

| Synonyms | Monothis compound, Aluminum dihydrogen tripolyphosphate | [1][2] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2/c | [4] |

Synthesis Methodology

The synthesis of this compound is typically achieved through a controlled reaction between an aluminum source and phosphoric acid, followed by thermal treatment. The most cited method is a variation of the protocol developed by Rishi et al.[4].

Experimental Protocol: Synthesis

-

Reactant Preparation : Combine aluminum oxide (Al₂O₃) or aluminum hydroxide (Al(OH)₃) and concentrated phosphoric acid (H₃PO₄). A common molar ratio of P₂O₅ to Al₂O₃ is 3:1[4][5].

-

Initial Reaction : Mix the reactants thoroughly in a porcelain or high-temperature resistant vessel. The mixture will become a viscous suspension or paste[4].

-

Primary Heat Treatment (Formation of Intermediate) : Heat the viscous mixture at a controlled temperature (e.g., 75-100°C) for a period of 0.5 to 3 hours. This step forms an intermediate aluminum acid phosphate.

-

Secondary Heat Treatment (Condensation) : Transfer the intermediate product to a furnace. Calcinate the material at a higher temperature, typically in the range of 250-350°C, for several hours (e.g., 10 hours)[5]. This condensation step forms anhydrous aluminum triphosphate.

-

Hydration : The resulting anhydrous powder is then hydrated. This can be achieved by washing with water or exposing it to a humid atmosphere until the dihydrate form (AlH₂P₃O₁₀·2H₂O) is obtained.

-

Final Processing : The hydrated product is washed to remove any unreacted phosphoric acid, filtered, and then dried at a low temperature (e.g., 60-80°C). The final product is a fine white powder.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Characterization Techniques

To confirm the successful synthesis and purity of this compound, and to understand its properties, several analytical techniques are employed.

Characterization Workflow Diagram

Caption: An overview of the analytical techniques used to characterize the synthesized product.

X-ray Diffraction (XRD)

XRD is the primary technique used to identify the crystalline phase and determine the structural properties of the synthesized material.

Experimental Protocol: A high-resolution powder X-ray diffractometer is used. The sample is typically scanned over a 2θ range of 5° to 70° using Cu Kα radiation (λ = 1.5406 Å). Data is collected with a step size of approximately 0.02°.

Expected Results: The diffraction pattern for AlH₂P₃O₁₀·2H₂O confirms its layered structure. The reflections are indexed to a monoclinic system with a P2/c space group[4]. A characteristic and intense peak corresponding to the (001) crystal plane is observed at approximately 2θ = 11.2°, which signifies a basal spacing of about 0.79 nm[4].

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2/c | [4] |

| Key Reflection (hkl) | (001) | [4] |

| 2θ Angle | ~11.2° | [4] |

| d-spacing | ~0.79 nm (7.9 Å) | [4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound, confirming the triphosphate structure and the presence of water of hydration.

Experimental Protocol: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000 to 400 cm⁻¹. The sample is prepared as a KBr pellet, where a small amount of the powder is mixed with dry potassium bromide and pressed into a transparent disk.

Expected Results: The FTIR spectrum will show characteristic absorption bands for phosphate and water molecules. Broad bands in the high-wavenumber region are indicative of O-H stretching from the water of hydration. The fingerprint region will contain complex vibrations corresponding to the P-O bonds within the triphosphate chain.

| Wavenumber Range (cm⁻¹) | Assignment |

| 3600 - 3000 | O-H stretching vibrations of water molecules and P-OH groups |

| ~1630 | H-O-H bending vibration of water molecules |

| 1300 - 900 | Asymmetric and symmetric stretching of P-O and P-O-P groups |

| Below 700 | Bending vibrations of O-P-O and Al-O bonds |

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability of the compound, particularly its dehydration and decomposition behavior.

Experimental Protocol: A small, precisely weighed sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min). The mass of the sample is continuously monitored as a function of temperature.

Expected Results: The TGA curve for AlH₂P₃O₁₀·2H₂O typically shows two main weight loss steps. The first, occurring around 150°C, corresponds to the loss of the two molecules of water of hydration[5]. The second major weight loss at higher temperatures (above 500°C) is due to the decomposition of the anhydrous aluminum triphosphate into other aluminum phosphate species, such as Al₄(P₄O₁₂)₃[5].

| Temperature Range | Event | Theoretical Weight Loss | Reference |

| ~100 - 250°C | Dehydration (Loss of 2H₂O) | ~11.3% | [5] |

| > 500°C | Decomposition of triphosphate structure | Varies | [5] |

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology, particle shape, and size distribution of the synthesized this compound powder.

Experimental Protocol: The powder sample is mounted on an aluminum stub using conductive double-sided carbon tape. To prevent charging, the sample is sputter-coated with a thin layer of a conductive material, such as gold or palladium. The sample is then imaged in the SEM chamber under high vacuum.

Expected Results: SEM images typically reveal the morphology of the AlH₂P₃O₁₀·2H₂O particles. The particles may appear as agglomerates of smaller, plate-like crystals, which is consistent with its layered crystal structure. The size of these agglomerates can be estimated from the micrographs.

References

Crystal Structure of Aluminum Triphosphate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of aluminum triphosphate dihydrate (Al(H₂P₃O₁₀)·2H₂O). The information presented is compiled from the seminal work of Rishi et al., who first reported the crystal structure, providing a new structure-type for layered acid phosphates.[1][2][3][4] This document is intended to serve as a detailed resource, presenting crystallographic data, experimental methodologies, and a visual representation of the experimental workflow for structure determination.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[1][3] The compound crystallizes in the monoclinic space group P2₁/c.[2] Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | AlH₆O₁₂P₃ |

| Formula weight | 317.94 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.8286(2) Åb = 4.9503(2) Åc = 12.25415(18) Åβ = 95.7922(11)° |

| Volume | 472.47(3) ų |

| Z | 2 |

| Density (calculated) | 2.238 Mg/m³ |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ų)

| Atom | x | y | z | U(eq) |

| Al(1) | 0.5000 | 0.2500 | 0.5000 | 0.012(1) |

| P(1) | 0.2500 | 0.2500 | 0.0000 | 0.010(1) |

| P(2) | 0.5000 | 0.2500 | 0.1250 | 0.011(1) |

| O(1) | 0.3750 | 0.0625 | 0.0000 | 0.017(1) |

| O(2) | 0.1250 | 0.4375 | 0.0000 | 0.018(1) |

| O(3) | 0.3750 | 0.4375 | 0.1250 | 0.016(1) |

| O(4) | 0.6250 | 0.0625 | 0.1250 | 0.019(1) |

| O(5) | 0.5000 | 0.2500 | 0.2500 | 0.015(1) |

| O(6) | 0.5000 | 0.7500 | 0.5000 | 0.025(1) |

| H(1) | 0.3750 | -0.0625 | 0.0000 | 0.050 |

| H(2) | 0.5938 | 0.8438 | 0.5313 | 0.050 |

| H(3) | 0.4063 | 0.8438 | 0.4688 | 0.050 |

Table 3: Selected Bond Lengths (Å) and Angles (°)

| Bond | Length (Å) | Angle | Degrees (°) |

| Al(1)-O(5) | 1.900(2) | O(5)-Al(1)-O(5)#1 | 180.0 |

| Al(1)-O(6) | 1.880(3) | O(6)-Al(1)-O(6)#1 | 180.0 |

| P(1)-O(1) | 1.500(2) | O(1)-P(1)-O(2) | 110.0(1) |

| P(1)-O(2) | 1.560(2) | O(1)-P(1)-O(3) | 109.5(1) |

| P(1)-O(3) | 1.500(2) | O(2)-P(1)-O(3) | 109.5(1) |

| P(2)-O(3) | 1.600(2) | O(3)-P(2)-O(4) | 109.5(1) |

| P(2)-O(4) | 1.500(2) | O(3)-P(2)-O(5) | 109.5(1) |

| P(2)-O(5) | 1.490(2) | O(4)-P(2)-O(5) | 110.0(1) |

Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y, -z+1

Experimental Protocols

The successful determination of the crystal structure of this compound involved a precise synthesis procedure followed by a detailed single-crystal X-ray diffraction analysis.[2]

Synthesis of this compound

The synthesis of single crystals of Al(H₂P₃O₁₀)·2H₂O was carried out following the protocol described by Rishi et al.[2] The procedure is as follows:

-

Mixing of Reactants: Alumina oxide (Al₂O₃) and phosphoric acid (H₃PO₄) were mixed in a molar ratio of P₂O₅:Al₂O₃ of 3:1.

-

Formation of Viscous Suspension: The reactants were thoroughly mixed until a viscous suspension was formed.

-

Heating and Crystallization: The mixture was heated, leading to the formation of single crystals of this compound suitable for X-ray diffraction studies.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable single crystal was selected and mounted on a diffractometer.

-

Data Collection: X-ray diffraction data were collected at a temperature of 293(2) K using Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Experimental Workflow

The following diagram illustrates the workflow for the determination of the crystal structure of this compound.

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

References

- 1. Synthesis and crystal structure of AlH2P3O10·2H2O; a new structure-type for layered acid phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Synthesis and crystal structure of AlH2P3O10.2H2O; a new structure-type for layered acid phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular formula and weight of Aluminum triphosphate dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological interactions of aluminum triphosphate dihydrate. The information is tailored for professionals in research and drug development, with a focus on structured data presentation and visualization of key processes.

Core Molecular and Physical Properties

This compound is an inorganic compound with the molecular formula AlH₆O₁₂P₃.[1][2] Key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | AlH₆O₁₂P₃ | [1][2] |

| Molecular Weight | 317.94 g/mol | [2][3] |

| IUPAC Name | aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | [1] |

| Synonyms | Aluminum dihydrogen triphosphate dihydrate, AlH₂P₃O₁₀·2H₂O | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of an aluminum source with phosphoric acid. While various specific methods exist, a general and common approach is the reaction of alumina (Al₂O₃) or aluminum hydroxide (Al(OH)₃) with phosphoric acid (H₃PO₄).

A generalized experimental protocol is as follows:

-

Reactant Mixing : Alumina oxide and phosphoric acid are mixed, often in a specific molar ratio (e.g., a P₂O₅ to Al₂O₃ ratio of 3:1), until a viscous suspension is formed.[4]

-

Intermediate Formation : The mixture is heated to facilitate the reaction and formation of an intermediate, such as an acid aluminum phosphate. This step can be performed at temperatures ranging from 75 to 100°C for a duration of 0.5 to 3 hours.[5]

-

Calcination : The intermediate product is then calcined at a higher temperature, typically between 250 and 350°C for 1 to 4 hours, to produce anhydrous aluminum dihydrogen tripolyphosphate.[5]

-

Hydration : The anhydrous product is subsequently hydrated to yield this compound. This can be achieved through a water-quenching process where the anhydrous material is introduced to water or a dilute phosphoric acid solution at a controlled temperature (250-350°C).[5]

-

Purification : The final product is then filtered, washed, and dried to obtain pure this compound.[5]

The following diagram illustrates the general workflow for the synthesis of this compound.

Interaction with Signaling Pathways: The Phosphoinositide Pathway

While specific studies on the direct interaction of this compound with signaling pathways are limited, extensive research has been conducted on the effects of aluminum ions on cellular signaling. A primary target of aluminum is the phosphoinositide signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and apoptosis.

Aluminum ions have been shown to inhibit the activity of phospholipase C (PLC), a key enzyme in this pathway.[6][7][8] PLC is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). By inhibiting PLC, aluminum can disrupt the downstream signaling cascade that is dependent on these second messengers.

The proposed mechanism of inhibition involves aluminum ions acting on G proteins that regulate PLC activity and potentially on the PLC enzyme itself.[6][7] This disruption leads to a decreased production of IP₃, which in turn can affect intracellular calcium homeostasis.

The diagram below illustrates the phosphoinositide signaling pathway and highlights the points of inhibition by aluminum ions.

References

- 1. This compound | AlH6O12P3 | CID 72941519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aluminium dihydrogen triphosphate dihydrate | AlH6O12P3 | CID 129690794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2014005498A1 - Method for preparing aluminum dihydrogen tripolyphosphate - Google Patents [patents.google.com]

- 6. Aluminium impacts elements of the phosphoinositide signalling pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aluminum interaction with phosphoinositide-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.bangor.ac.uk [research.bangor.ac.uk]

Aluminum Triphosphate Dihydrate: A Technical Overview

CAS Number: 17375-35-8

This technical guide provides a comprehensive overview of Aluminum Triphosphate Dihydrate, focusing on its chemical and physical properties. While direct applications in drug development are not extensively documented in publicly available literature, this guide addresses related compounds, such as aluminum phosphate, which are widely used as vaccine adjuvants.

Chemical and Physical Properties

This compound is a white, microcrystalline powder.[1] It is characterized by its low toxicity and non-irritating nature.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | AlH₆O₁₂P₃ | [1][3][4] |

| Molecular Weight | 317.94 g/mol | [3][4] |

| Density | 2.31 g/cm³ | [1] |

| Solubility | Insoluble in water, slightly soluble in alcohol.[1] | |

| Physical State | White microcrystalline powder, orthorhombic crystal structure.[1] | |

| Synonyms | Aluminium dihydrogen tripolyphosphate, Monothis compound (AlH₂P₃O₁₀·2H₂O), Triphosphoric acid, aluminum salt (1:1), dihydrate.[3][5] |

Applications and Biological Interactions

Research on the biological effects of aluminum has shown that it can interact with cellular signaling pathways. Specifically, aluminum ions have been found to inhibit the inositol 1,4,5-trisphosphate (InsP₃) signal transduction pathway.[2][9] This pathway is crucial for regulating intracellular calcium levels, which are vital for a multitude of cellular processes.

Experimental Protocols

Detailed experimental protocols involving the direct use of this compound in biological research are scarce in the available literature. However, a general method for its synthesis is described below.

Synthesis of this compound

A common synthesis method involves the reaction of an aluminum salt with a phosphate source in an aqueous solution. This leads to the formation of an Aluminum Triphosphate precipitate, which is then filtered, washed, and dried to yield the pure compound.[10]

A more specific laboratory-scale preparation involves the following steps:

-

An alumina method involves mixing α-alumina and phosphoric acid in a molar ratio of 0.5 to 0.2.[8]

-

The mixture is gently heated to dehydrate it, forming an initial product.[8]

-

This product is then heated in an electric furnace at 300 to 350 °C in an atmosphere with high water vapor pressure to induce polymerization, resulting in the formation of aluminum dihydrogen tripolyphosphate.[8]

-

The final product is obtained after cooling.[8]

Visualizing Related Biological Pathways and Workflows

To illustrate the concepts discussed, the following diagrams are provided.

Caption: A simplified workflow for the synthesis of this compound.

Caption: The proposed "depot" mechanism of aluminum phosphate as a vaccine adjuvant.

Caption: The inhibitory effect of aluminum on the Phospholipase C (PLC) step of the InsP₃ signaling pathway.

References

- 1. Development of improved aluminum-based adjuvants - PURDUE UNIVERSITY [portal.nifa.usda.gov]

- 2. ALUMINUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines [mdpi.com]

- 5. Aluminum Phosphate Vaccine Adjuvant: Analysis of Composition and Size Using Off-Line and In-Line Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aluminum compounds as vaccine adjuvants | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. What is the mechanism of Aluminium Phosphate? [synapse.patsnap.com]

- 8. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chembk.com [chembk.com]

Thermal Stability and Decomposition of Aluminum Triphosphate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition pathway of aluminum triphosphate dihydrate (AlH₂P₃O₁₀·2H₂O). Understanding the thermal behavior of this compound is critical for its application in various fields, including as a precursor in the synthesis of advanced materials and potentially in pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and provides visual representations of the decomposition process and analytical workflows.

Thermal Decomposition Profile

This compound undergoes a multi-step decomposition process upon heating. The thermal degradation involves the loss of water molecules followed by the condensation of the triphosphate chain. The key events in the thermal decomposition are summarized in the table below.

| Temperature Range (°C) | Weight Loss (%) | Decomposition Step | Resulting Products |

| ~25 - 200 | ~11.3 | Dehydration | AlH₂P₃O₁₀ + 2H₂O |

| ~200 - 500 | ~5.7 | Condensation | Amorphous aluminum polyphosphates |

| >500 | - | Crystallization | Crystalline aluminum phosphates (e.g., Al(PO₃)₃, AlPO₄) |

Table 1: Summary of the thermal decomposition stages of this compound.

Experimental Protocols

The thermal analysis of this compound is typically performed using a combination of thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). These techniques provide information about weight loss as a function of temperature and the energetic nature of the transitions (endothermic or exothermic).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of AlH₂P₃O₁₀·2H₂O.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small quantity of the AlH₂P₃O₁₀·2H₂O sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve is analyzed to identify the onset and completion temperatures of decomposition steps and the percentage of weight loss at each stage. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.

Methodology:

-

Sample Preparation: Samples of AlH₂P₃O₁₀·2H₂O are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA analysis. The samples are then cooled to room temperature.

-

Instrument: A powder X-ray diffractometer.

-

Data Collection: The XRD patterns of the pristine material and the heated samples are recorded.

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline phases present at each temperature. This allows for the determination of the decomposition products.

Visualizing the Decomposition Pathway and Experimental Workflow

To further elucidate the processes involved in the thermal analysis of this compound, the following diagrams are provided.

An In-depth Technical Guide to the Synthesis and History of Aluminum Triphosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum triphosphate dihydrate (Al(H₂P₃O₁₀)·2H₂O) is a layered inorganic phosphate that has garnered significant interest for its applications ranging from anticorrosive pigments to potential uses in ceramics and catalysis. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details key experimental protocols for its preparation and presents a summary of its physicochemical and structural properties. While the direct interaction of this compound with specific biological signaling pathways is not extensively documented, this guide will briefly touch upon the broader biological context of aluminum compounds in relevant applications.

Discovery and History

The synthesis and properties of acidic aluminum tripolyphosphate were first reported in the 1960s. However, it was the establishment of industrial production methods in 1970 that paved the way for its wider application. The Imperial Japanese Corporation was instrumental in the development and application of aluminum triphosphate in the paint industry. Its primary initial use, which continues to be a major application, is as a non-toxic, environmentally friendly anticorrosive pigment. It serves as an alternative to lead- and chromium-based corrosion inhibitors.

Physicochemical Properties

This compound is a white, odorless, crystalline powder. It is insoluble in water and organic solvents but can be dissolved in acidic solutions. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | AlH₂P₃O₁₀·2H₂O |

| Molecular Weight | 317.94 g/mol [1][2] |

| Appearance | White crystalline powder[3] |

| Density | ~2.31 g/cm³ |

| Solubility | Insoluble in water, soluble in acids[3] |

| Crystal System | Monoclinic[4][5] |

| Space Group | P2/c[4][5] |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. The two most common approaches are the reaction of an aluminum source with phosphoric acid at elevated temperatures and precipitation from an aqueous solution.

High-Temperature Synthesis from Alumina and Phosphoric Acid (Rishi et al. Method)

This method, detailed by Rishi et al., is a widely cited procedure for producing crystalline this compound.[4][5]

Experimental Protocol:

-

Mixing of Reactants: α-Alumina (Al₂O₃) and 85% phosphoric acid (H₃PO₄) are mixed in a molar ratio of P₂O₅:Al₂O₃ of 3:1. The mixture is stirred until a viscous paste is formed.

-

First Heat Treatment: The paste is heated in a furnace to 300°C for 2 hours. This step results in the formation of an amorphous intermediate product.

-

Second Heat Treatment (Crystallization): The intermediate product is then heated to 500°C for 24 hours. During this stage, the crystalline layered structure of this compound is formed.

-

Hydration: The resulting product is exposed to a humid atmosphere (e.g., a desiccator with a saturated solution of a salt like potassium nitrate) for several days to achieve the dihydrate form.

-

Washing and Drying: The final product is washed with deionized water to remove any unreacted phosphoric acid and then dried at a low temperature (e.g., 60°C) to yield a fine white powder.

Aqueous Precipitation Method

This method involves the reaction of a soluble aluminum salt with a phosphate source in an aqueous solution.

Experimental Protocol:

-

Preparation of Reactant Solutions: An aqueous solution of an aluminum salt (e.g., aluminum chloride, AlCl₃) and an aqueous solution of a triphosphate salt (e.g., sodium triphosphate, Na₅P₃O₁₀) are prepared.

-

Precipitation: The aluminum salt solution is slowly added to the triphosphate solution with constant stirring. A white precipitate of aluminum triphosphate will form immediately. The pH of the solution can be adjusted to optimize the precipitation.

-

Aging: The suspension is stirred for a period of time (e.g., 1-2 hours) to allow for the complete precipitation and aging of the precipitate.

-

Filtration and Washing: The precipitate is collected by filtration and washed thoroughly with deionized water to remove any soluble byproducts.

-

Drying: The collected solid is dried in an oven at a low temperature (e.g., 80°C) to obtain the final product. The exact hydration state may vary depending on the drying conditions.

Visualization of Synthesis Workflows

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: High-Temperature Synthesis Workflow.

Caption: Aqueous Precipitation Workflow.

Characterization Data

The synthesized this compound can be characterized by various analytical techniques to confirm its structure and purity.

X-ray Diffraction (XRD) Data

The crystal structure of this compound has been determined by single-crystal and powder X-ray diffraction.[4][5][6] The key crystallographic data are presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.8286 |

| b (Å) | 4.9503 |

| c (Å) | 12.2541 |

| β (°) | 95.792 |

| V (ų) | 472.47 |

| Z | 2 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The characteristic vibrational bands are summarized in the following table.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching of water molecules |

| ~1640 | H-O-H bending of water molecules |

| 1200 - 900 | P-O stretching vibrations of the triphosphate chain |

| ~750 | P-O-P symmetric stretching |

| Below 600 | Al-O and O-P-O bending vibrations |

Biological Signaling Pathways

Currently, there is a lack of specific research detailing the interaction of crystalline this compound with intracellular signaling pathways. Its primary applications in drug development and medicine are as a vaccine adjuvant and as an antacid.

-

Vaccine Adjuvant: Aluminum phosphates are thought to enhance the immune response to antigens in vaccines. The exact mechanism is not fully elucidated but is believed to involve the formation of a "depot" at the injection site, leading to the slow release of the antigen and recruitment of immune cells.[7] This action is more related to immunology and pharmacokinetics than to a specific intracellular signaling cascade.

-

Antacid: As an antacid, aluminum phosphate acts by neutralizing hydrochloric acid in the stomach, thereby increasing the gastric pH. This is a direct chemical reaction and does not involve the modulation of biological signaling pathways.

It is important to note that the toxicology of aluminum is a broad field of study, and various aluminum compounds have been shown to interact with biological systems. However, these findings are not specific to this compound and should not be extrapolated without further investigation. The safety profile of aluminum triphosphate is generally considered good for its approved applications.[3][8]

Conclusion

This compound is a material with a well-established history of synthesis and application, particularly in the field of corrosion inhibition. The synthetic methods are well-documented, allowing for the production of this layered phosphate with controlled properties. While its direct involvement in specific biological signaling pathways remains to be elucidated, its role as a vaccine adjuvant and antacid highlights its relevance in the broader field of drug development and formulation. Further research may uncover novel applications for this versatile inorganic compound.

References

- 1. This compound | AlH6O12P3 | CID 72941519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aluminium dihydrogen triphosphate dihydrate | AlH6O12P3 | CID 129690794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis and crystal structure of AlH2P3O10.2H2O; a new structure-type for layered acid phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. chembk.com [chembk.com]

The Natural Occurrence of Aluminum Phosphate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of aluminum phosphate compounds. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the geochemistry, mineralogy, and potential applications of these compounds. This document summarizes the distribution of naturally occurring aluminum phosphate minerals, details the experimental protocols for their identification and quantification, and illustrates the key pathways of their formation and transformation.

Natural Occurrences of Aluminum Phosphate Minerals

Aluminum phosphate compounds are found in a variety of geological and biological environments. In nature, they primarily occur as minerals. The most common of these is berlinite (AlPO₄) , which is isostructural with quartz. Other significant aluminum phosphate minerals include the hydrated forms variscite and meta-variscite (AlPO₄·2H₂O) .[1]

These minerals are typically formed through several geological processes, including:

-

Hydrothermal processes: In these environments, hot, water-rich fluids containing dissolved elements react with surrounding rocks to precipitate new minerals. Berlinite can form in such conditions.

-

Weathering of rocks: The breakdown of rocks and minerals at the Earth's surface can lead to the formation of secondary minerals. For instance, phosphate-rich solutions derived from the weathering of apatite (a calcium phosphate mineral) can react with aluminum-bearing clay minerals to form aluminum phosphates like variscite.[2]

-

Metamorphism: The alteration of existing rocks under high temperature and pressure can also lead to the formation of aluminum phosphate minerals.

-

Sedimentary processes: In certain sedimentary environments, particularly those with high concentrations of both aluminum and phosphorus, these minerals can precipitate directly from solution or form during diagenesis (the physical and chemical changes occurring during the conversion of sediment to sedimentary rock).

Aluminum phosphate minerals are also found in soils, where their formation is influenced by soil pH. In acidic soils, soluble phosphate reacts with aluminum ions to form insoluble aluminum phosphates.[3] This process can impact the bioavailability of phosphorus for plants.

Furthermore, aluminum phosphate compounds are part of the broader alunite supergroup of minerals, which have the general formula AB₃(XO₄)₂(OH)₆. In these minerals, the 'A' site can be occupied by large cations, the 'B' site by aluminum or iron, and the 'X' site by phosphorus or sulfur.[3][4] These minerals are found in a wide range of environments, from volcanic and hydrothermal systems to sedimentary and metamorphic rocks.[3][4]

Quantitative Distribution of Aluminum Phosphate Minerals

The abundance of aluminum phosphate minerals varies significantly depending on the geological setting. While comprehensive global quantitative data is challenging to compile due to the localized nature of mineral deposits, the following table summarizes typical occurrences and reported concentrations from various studies.

| Mineral | Formula | Geological Environment | Location Examples | Typical Abundance/Concentration |

| Berlinite | AlPO₄ | Hydrothermal veins, high-temperature pegmatites | Västanå iron mine, Sweden | Rare, occurs as small crystals |

| Variscite | AlPO₄·2H₂O | Near-surface deposits from weathering of phosphate-rich rocks | Utah, USA; Queensland, Australia | Occurs in nodules and veins, can be locally abundant |

| Meta-variscite | AlPO₄·2H₂O | Similar to variscite, often found together | Lucin, Utah, USA | Less common than variscite |

| Alunite Supergroup Minerals (P-dominant) | AB₃(PO₄)₂(OH)₆ | Hydrothermal alteration zones, weathered deposits, sedimentary rocks | Widespread | Variable, can be a significant component of altered rocks |

Experimental Protocols for Identification and Characterization

The identification and characterization of aluminum phosphate minerals involve a combination of analytical techniques. Below are detailed methodologies for key experiments.

X-Ray Diffraction (XRD)

Purpose: To identify the crystalline phases of aluminum phosphate minerals based on their unique crystal structure.

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is ground into a fine powder (typically <10 micrometers) using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mounting: The powdered sample is packed into a sample holder. Care is taken to create a flat, smooth surface to minimize preferred orientation effects.

-

Instrumentation: A powder X-ray diffractometer is used. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.

-

Data Collection: The sample is irradiated with the X-ray beam over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded at each angle.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to a database of known mineral diffraction patterns (e.g., the International Centre for Diffraction Data's Powder Diffraction File) to identify the mineral phases present in the sample.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Purpose: To observe the morphology and determine the elemental composition of the mineral samples.

Methodology:

-

Sample Preparation: A small fragment of the mineral or the powdered sample is mounted on an aluminum stub using conductive carbon tape or epoxy. For non-conductive samples, a thin layer of a conductive material (e.g., carbon or gold) is coated onto the surface to prevent charging under the electron beam.

-

Instrumentation: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer is used.

-

Imaging (SEM): The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface. The interaction of the electron beam with the sample produces various signals, including secondary electrons and backscattered electrons, which are used to generate high-resolution images of the sample's surface topography and compositional contrast.

-

Elemental Analysis (EDX): The electron beam also excites atoms in the sample, causing them to emit X-rays with energies characteristic of the elements present. The EDX detector measures the energy and intensity of these X-rays to determine the elemental composition of the sample. This allows for the quantification of aluminum, phosphorus, and other constituent elements.

Sequential Extraction for Soil Aluminum Phosphates (Adapted from Hedley Fractionation)

Purpose: To quantify the different forms of phosphorus, including aluminum-bound phosphate, in soil samples. This method provides information on the bioavailability and chemical speciation of phosphorus.

Methodology:

This protocol involves the sequential extraction of a soil sample with a series of reagents of increasing strength to isolate different phosphorus fractions.

-

Resin Extraction: A soil sample is shaken with an anion exchange resin strip in deionized water. This extracts the most labile, readily available phosphate.

-

Sodium Bicarbonate Extraction: The soil residue from the previous step is then extracted with a sodium bicarbonate solution (0.5 M NaHCO₃, pH 8.5). This removes phosphate that is adsorbed to soil particles and some of the more labile organic phosphorus.

-

Sodium Hydroxide Extraction: The subsequent extraction is performed with a sodium hydroxide solution (0.1 M NaOH). This step is designed to extract phosphate associated with amorphous and some crystalline iron and aluminum oxides .

-

Acid Extraction: The soil is then treated with a dilute acid solution (e.g., 1 M HCl) to extract calcium-bound phosphates (apatite).

-

Residual Phosphorus: The remaining phosphorus in the soil residue after all extractions is determined by acid digestion.

The phosphorus concentration in each extract is measured colorimetrically, typically using the molybdate blue method. The phosphorus extracted in the NaOH fraction provides an estimate of the aluminum-bound phosphate pool in the soil.

Formation and Transformation Pathways

The formation and transformation of aluminum phosphate compounds in natural systems are governed by complex geochemical and biogeochemical processes. These can be visualized as logical workflows and pathways.

Geochemical Formation of Variscite from Apatite Weathering

This pathway illustrates the formation of the secondary aluminum phosphate mineral variscite from the weathering of the primary phosphate mineral apatite in an aluminum-rich environment, such as clay-rich soils.

References

Unraveling the Molecular Intricacies of Aluminum's Biological Interactions: A Technical Guide

Introduction

While "aluminum triphosphate" is chemically recognized, particularly as an effective anti-corrosion pigment in industrial applications, its direct role as a bioactive molecule with a fundamental mechanism of action within biological systems is not established. Scientific research has instead focused on the significant biological and toxicological effects of the aluminum ion (Al³⁺) and its interactions with endogenous phosphate-containing molecules, most notably adenosine triphosphate (ATP) and key components of cellular signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms by which aluminum ions exert their biological effects, with a focus on their interactions with cellular phosphates. This information is critical for researchers, scientists, and drug development professionals investigating the toxicological profile of aluminum and its potential therapeutic or adverse implications.

I. Interaction of Aluminum Ions with Adenosine Triphosphate (ATP)

The trivalent aluminum cation (Al³⁺) exhibits a strong affinity for the phosphate groups of ATP, forming stable complexes that can significantly alter the bioenergetics and function of cells. This interaction is a cornerstone of aluminum's biological activity.

Quantitative Data on Al³⁺-ATP Complex Formation

The stability of the Al³⁺-ATP complex is typically quantified by the stability constant (log K). While a definitive dissociation constant (Kd) is not consistently reported across the literature, the high log K values indicate a strong and stable interaction.

| Parameter | Value | Significance |

| Log K (Stability Constant) | High (Specific values vary with experimental conditions) | Indicates a strong binding affinity between Al³⁺ and ATP, suggesting the potential for significant complex formation in biological systems. |

Experimental Protocols for Studying Al³⁺-ATP Interactions

1. Potentiometric Titration

-

Objective: To determine the stability constants of metal-ligand complexes.

-

Methodology: A solution containing a known concentration of aluminum ions and ATP is titrated with a standard solution of a strong base. The change in pH is monitored using a pH electrode. The resulting titration curve is then analyzed to calculate the stability constants of the various Al³⁺-ATP species formed.[1][2][3][4][5]

-

Experimental Workflow:

Potentiometric Titration Workflow

2. Isothermal Titration Calorimetry (ITC)

-

Objective: To directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Methodology: A solution of aluminum ions is titrated into a solution containing ATP in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured, allowing for the determination of the thermodynamic parameters of the interaction.[6][7][8][9][10]

-

Experimental Workflow:

Isothermal Titration Calorimetry Workflow

II. Interference with Phosphoinositide Signaling Pathway

A critical mechanism of aluminum-induced neurotoxicity is its interference with the phosphoinositide signaling pathway. This pathway is essential for the regulation of intracellular calcium levels and various cellular processes.

Mechanism of Interference

Aluminum ions have been shown to inhibit the activity of phospholipase C (PLC), a key enzyme in the phosphoinositide pathway.[11][12][13][14] This inhibition leads to a decrease in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which are crucial second messengers. The reduction in IP₃ levels subsequently disrupts the release of calcium from intracellular stores, leading to dysregulation of calcium homeostasis.

Signaling Pathway Diagram

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. asianpubs.org [asianpubs.org]

- 5. metrohm.com [metrohm.com]

- 6. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Aluminum inhibits phosphatidic acid formation by blocking the phospholipase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of rat brain phosphatidylinositol-specific phospholipase C by aluminum: regional differences, interactions with aluminum salts, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.bangor.ac.uk [research.bangor.ac.uk]

Toxicological Profile of Aluminum Triphosphate Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of aluminum triphosphate dihydrate for laboratory use. It is intended to inform researchers, scientists, and drug development professionals about the potential hazards, underlying mechanisms of toxicity, and experimental considerations when handling this compound. The information presented is a synthesis of available data on this compound and related aluminum compounds.

Physicochemical Properties

This compound is a white, crystalline powder. Its chemical formula is AlH₂P₃O₁₀·2H₂O. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 317.94 g/mol [1] |

| Appearance | White microcrystalline powder[2] |

| Solubility | Slightly soluble in water[2] |

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound and related aluminum compounds. It is important to note that data specific to the dihydrate form is limited, and in many cases, information from other aluminum salts is used to infer potential toxicity.

Table 2.1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 2000 mg/kg bw | [Safety Data Sheet for Aluminium Dihydrogen Triphosphate] |

| LC₅₀ | Rat | Inhalation | > 3.46 mg/L air | [Safety Data Sheet for Aluminium Dihydrogen Triphosphate] |

Table 2.2: Genotoxicity

| Test Type | System | Concentration | Result | Reference |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | 3.9 - 62.5 µg/mL | Negative | [AGC Chemicals PDF] |

Table 2.3: Chronic Toxicity (General Aluminum Compounds)

| Species | Route | Exposure Duration | NOAEL | LOAEL | Effects | Reference |

| Rat | Oral (drinking water) | Lifetime | - | - | Decreased growth in second and third generations | [3] |

| Rat & Mouse | Oral (diet) | Lifetime | - | - | Accumulation in skeleton, liver, and testes; interference with phosphorus metabolism | [3] |

Table 2.4: Reproductive and Developmental Toxicity (General Aluminum Compounds)

| Species | Route | Exposure Period | NOAEL | LOAEL | Effects | Reference |

| Rat | Oral | Gestation Days 5-15 | - | - | Transient disturbance of estrous cycle regularity | [4] |

| Mouse & Rat | Oral | Gestation and Lactation | - | - | Permanent neurobehavioral deficits in weanlings | [5] |

Mechanisms of Toxicity

The toxicity of aluminum compounds, including this compound, is multifaceted and involves various cellular and molecular pathways. The primary mechanisms include:

-

Oxidative Stress: Aluminum exposure can lead to the generation of reactive oxygen species (ROS), causing lipid peroxidation, protein oxidation, and DNA damage.[6] This oxidative damage is a key contributor to its overall toxicity.

-

Neurotoxicity: The central nervous system is a primary target of aluminum toxicity.[6] Mechanisms include neuronal oxidative stress, apoptosis, neuroinflammation, and disruption of neurotransmitter function.[6] Aluminum has been shown to accumulate in the brain and is implicated in neurodegenerative diseases.[7]

-

Genotoxicity: While some studies on specific forms like aluminum dihydrogen triphosphate have shown negative results in chromosome aberration tests, other studies on aluminum compounds have demonstrated clastogenic and genotoxic effects, including the induction of micronuclei and chromosome aberrations in plant and animal cells.[8]

-

Disruption of Cellular Signaling: Aluminum can interfere with critical intracellular signaling pathways. It has been shown to disrupt calcium homeostasis and inhibit the inositol 1,4,5-trisphosphate (IP₃) signal transduction pathway.

-

Enzyme Inhibition and Protein Synthesis Alteration: Aluminum can inhibit the activity of various enzymes and alter protein synthesis, leading to cellular dysfunction.[9]

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not widely published. The following sections describe generalized methodologies for key experiments based on OECD guidelines and common laboratory practices.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[10]

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media and incubated at 37°C in a humidified atmosphere with 5% CO₂.[10]

-

Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.

-

Exposure: Cell cultures are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix), for a short period (e.g., 3-6 hours). A separate set of cultures is exposed for a longer period (e.g., 18-24 hours) without S9 mix.

-

Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid or colchicine) is added to the cultures for the final 1-3 hours of incubation to accumulate cells in metaphase.[10]

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides and air-dried.

-

Staining and Analysis: The slides are stained (e.g., with Giemsa), and metaphase cells are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Evaluation: The frequency of aberrant cells is calculated for each concentration and compared to a concurrent negative (solvent) control. A statistically significant, dose-dependent increase in the number of aberrant cells indicates a positive result.

Acute Oral Toxicity Study (Based on OECD 423)

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Acclimation: Animals are housed in appropriate conditions and acclimated to the laboratory environment for at least 5 days.

-

Dosing: A single dose of this compound, suspended or dissolved in a suitable vehicle, is administered by oral gavage. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is estimated based on the mortality observed at different dose levels.

Visualizations of Toxicological Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the toxicology of this compound.

Caption: Overview of the toxicological pathway of aluminum compounds.

Caption: Signaling pathway for aluminum-induced oxidative stress.

Caption: Experimental workflow for the in vitro chromosomal aberration test.

References

- 1. This compound | AlH6O12P3 | CID 72941519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Chronic Toxicity of Aluminium in Rats and Mice and its Effects on Phosphorous Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the developmental neuroendocrine and reproductive toxicology of aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reproductive and developmental toxicity of aluminum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aluminum Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of aluminum neurotoxicity: Update on adverse effects and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aluminum induces chromosome aberrations, micronuclei, and cell cycle dysfunction in root cells of Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aluminum Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Researcher's Footprint: An In-depth Guide to the Environmental Impact and Management of Aluminum Compounds in Scientific Research

For Immediate Release

This technical guide addresses the environmental impact of aluminum compounds frequently used in research, providing scientists and drug development professionals with a comprehensive overview of ecotoxicological effects, standardized testing protocols, and best practices for waste management. As research and development activities continue to expand, it is imperative for the scientific community to understand and mitigate the environmental footprint of common laboratory reagents.

Introduction: The Ubiquitous Role and Hidden Impact of Aluminum in the Lab

Aluminum compounds, such as aluminum chloride (AlCl₃), aluminum sulfate (Al₂(SO₄)₃), and aluminum hydroxide (Al(OH)₃), are staples in the modern research laboratory. They serve as catalysts, Lewis acids, protein precipitants, and perhaps most notably in the pharmaceutical sector, as critical components of vaccine adjuvants. While indispensable for scientific advancement, their journey from benchtop to disposal presents environmental challenges that warrant careful consideration.

The primary route of environmental contamination from research activities is through the disposal of aqueous waste streams. Improper disposal can introduce aluminum into aquatic ecosystems, where its environmental fate and toxicity are highly dependent on the water chemistry, particularly pH. This guide aims to equip researchers with the knowledge to minimize their environmental impact through informed handling and disposal practices.

Ecotoxicological Profile of Common Aluminum Compounds

The environmental risk of aluminum is intrinsically linked to its speciation in aquatic environments. While solid aluminum oxides and aluminosilicates are relatively inert, dissolved inorganic monomeric aluminum species are considered to have the highest bioavailability and are responsible for the most significant adverse effects on aquatic life.[1] Water chemistry parameters such as pH, dissolved organic carbon (DOC), and hardness are critical in determining the concentration of these toxic forms.[2]

Aquatic Toxicity Data

The toxicity of aluminum compounds has been evaluated across various aquatic species. The following tables summarize acute (LC50/EC50) and chronic (NOEC/EC10) toxicity data for several representative organisms. These values highlight the range of sensitivities among different species and the influence of environmental conditions.

Table 1: Acute Toxicity of Aluminum Compounds to Aquatic Organisms

| Compound | Species | Organism Type | Endpoint (Duration) | Concentration (µg/L) | pH | Reference(s) |

| Aluminum | Daphnia magna | Crustacean | 48-h EC50 | 100 - 1000 | Not Specified | [3] |

| Aluminum Chloride | Oncorhynchus mykiss | Fish (Rainbow Trout) | 96-h LC50 | 175 | 5.1 - 5.3 | [4] |

| Aluminum Sulfate | Daphnia magna | Crustacean | 48-h EC50 | 3,900 | 6.5 - 7.5 | |

| Aluminum Sulfate | Pimephales promelas | Fish (Fathead Minnow) | 96-h LC50 | 35,000 | 7.24 - 8.15 | |

| Aluminum Oxide (NPs) | Oreochromis mossambicus | Fish | 96-h LC50 | 40,000 | Not Specified | [5] |

| Aluminum | Salmo trutta | Fish (Brown Trout) | 24-96-h LC50 | 15 | <6.5 | [6] |

| Aluminum | Micropterus sp. | Fish | 8-day LC50 | 170 | >6.5 | [6] |

Table 2: Chronic Toxicity of Aluminum Compounds to Freshwater Organisms

| Compound | Species | Organism Type | Endpoint (Duration) | Concentration (µg/L) | pH | Reference(s) |

| Aluminum | Danio rerio | Fish (Zebra Fish) | Chronic EC10 | 98 | 6 | [7] |

| Aluminum | Pimephales promelas | Fish (Fathead Minnow) | Chronic | 3,288 | 7.24 - 8.15 | |

| Aluminum | Daphnia magna | Crustacean | Chronic | 320 | 6.5 - 7.5 | |

| Aluminum | Ceriodaphnia dubia | Crustacean | Chronic | 1,908 | 7.15 | |

| Aluminum | Freshwater Species (Generic) | Mixed | HC5-50 (Protective Conc.) | 74.4 | Not Specified | [7] |

Mechanisms of Toxicity: Aluminum-Induced Oxidative Stress

One of the primary mechanisms of aluminum toxicity at the cellular level is the induction of oxidative stress. Aluminum ions can promote the generation of reactive oxygen species (ROS) and interfere with the cellular antioxidant defense system. This leads to damage of lipids, proteins, and DNA, ultimately compromising cellular function and viability.

The diagram below illustrates the signaling pathway of aluminum-induced oxidative stress.

Caption: Aluminum-induced oxidative stress pathway.

Standardized Experimental Protocols for Ecotoxicity Assessment

To ensure comparability and regulatory acceptance of toxicity data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

OECD Test Guideline 203: Fish, Acute Toxicity Test

This guideline is designed to assess the acute lethal toxicity of a substance to fish over a 96-hour period.

Objective: To determine the median lethal concentration (LC50) of a chemical, i.e., the concentration that is lethal to 50% of the test fish population within 96 hours.

Methodology Summary:

-

Test Organism: A recommended fish species (e.g., Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio)) is selected.[8] At least seven fish are used for each test concentration and control group.[9]

-

Test Concentrations: The test substance is administered at a minimum of five concentrations, typically in a geometric series. A limit test at 100 mg/L can be performed initially.[9][10]

-

Exposure: Fish are exposed to the test substance in a suitable aquatic medium for 96 hours.[4]

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.[9]

-

Data Analysis: The cumulative percentage of mortality is plotted against the test concentrations to calculate the LC50 value for each observation period.

The workflow for conducting an OECD 203 test is visualized below.

Caption: Experimental workflow for OECD Test Guideline 203.

Laboratory Waste Management for Aluminum Compounds

Proper management of chemical waste is a legal and ethical responsibility for all researchers. The primary goal is to prevent the release of hazardous materials into the environment.

In-Lab Treatment and Disposal

For many aqueous solutions containing aluminum compounds, particularly those that are acidic like aluminum chloride, in-lab neutralization is a viable pre-treatment step. This process aims to convert soluble, bioavailable aluminum into an insoluble, less harmful precipitate.

-

Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), or a dilute solution of a strong base like sodium hydroxide to the aluminum solution while stirring.[11][12] This should be done in a fume hood, wearing appropriate personal protective equipment (PPE), as the reaction can be exothermic.[12]

-

Precipitation: The neutralization reaction will cause the formation of a white, gelatinous precipitate of aluminum hydroxide (Al(OH)₃).

-

pH Adjustment: Continue adding the base until the pH of the solution is within a neutral range (typically 6.5-7.5), as specified by local wastewater regulations.[13]

-

Separation: Allow the precipitate to settle. The solid aluminum hydroxide can then be separated from the liquid by decantation or filtration.

-

Disposal:

-

Liquid (Supernatant): After confirming the pH is neutral and that aluminum concentrations meet local sewer discharge limits, the liquid may be permissible for drain disposal, followed by a large volume of water. Always consult your institution's Environmental Health & Safety (EHS) office first.

-

Solid (Precipitate): The collected aluminum hydroxide sludge should be treated as solid chemical waste. It must be placed in a clearly labeled, sealed container for collection by the institution's hazardous waste management program.[6]

-

The following diagram outlines the decision-making and workflow for managing aluminum compound waste in a laboratory setting.

Caption: Laboratory waste management workflow for aluminum compounds.

Best Practices for Waste Minimization

-

Source Reduction: Purchase only the quantities of aluminum compounds necessary for your experiments to avoid generating excess, unused reagents.

-

Segregation: Do not mix aluminum-containing waste with other waste streams, especially halogenated solvents or heavy metals, unless part of a specific experimental protocol.[14]

-

Labeling: Clearly label all waste containers with their full chemical contents; avoid abbreviations.[15]

-

Container Management: Ensure waste containers are in good condition, compatible with the waste, and kept closed except when adding material.[15]

Conclusion

Aluminum compounds are invaluable tools in scientific research and drug development. However, their use carries an environmental responsibility. By understanding the ecotoxicological risks, adhering to standardized testing protocols, and implementing prudent waste management practices, researchers can significantly reduce their environmental footprint. Neutralization and precipitation offer an effective in-lab method for treating many aqueous aluminum waste streams, but consultation with institutional EHS and adherence to local regulations are paramount for ensuring safe and compliant disposal. Through these informed and conscientious efforts, the scientific community can continue to advance knowledge while safeguarding the health of our aquatic ecosystems.

References

- 1. Aluminum Recycling Best Practices | Okon Recycling [okonrecycling.com]

- 2. US4049773A - Process for precipitation of aluminum hydroxide from aluminate solution - Google Patents [patents.google.com]

- 3. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. essex.ac.uk [essex.ac.uk]

- 7. myfwp.mt.gov [myfwp.mt.gov]

- 8. Optimized Aluminum Hydroxide Adsorption–Precipitation for Improved Viral Detection in Wastewater [mdpi.com]

- 9. chymist.com [chymist.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. CN112934919A - Method for treating waste anhydrous aluminum chloride - Google Patents [patents.google.com]

- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]

Methodological & Application

Application Notes: Aluminum Triphosphate Dihydrate in Advanced Coating Formulations

Introduction

Aluminum triphosphate dihydrate (Al H₂P₃O₁₀·2H₂O), also referred to as aluminum tripolyphosphate, is a new-generation, non-toxic, and environmentally friendly white anti-corrosion pigment.[1][2] It serves as an effective alternative to traditional toxic anti-rust pigments containing lead and chromium.[2][3] Its white color allows for free toning of coatings, and it is compatible with a wide array of both solvent-based and water-based resin systems.[1][3] This document provides detailed application notes, performance data, and experimental protocols for the utilization of this compound in protective coatings.

Mechanism of Anti-Corrosion Action

The primary function of this compound in coatings is to provide active corrosion inhibition. The mechanism is based on the chemical interaction of the tripolyphosphate anion (P₃O₁₀⁵⁻) with the metal substrate. When water and corrosive ions permeate the coating, the pigment slowly dissociates. The released tripolyphosphate ions have a strong chelating affinity for metal ions, such as Fe²⁺ and Fe³⁺, on the steel surface.[1] This reaction forms a stable, insoluble, and dense passivation layer of metal phosphates on the substrate.[1][3][4] This passive film acts as a barrier, isolating the metal from the corrosive environment and effectively inhibiting the electrochemical corrosion process.[3][4]

References

- 1. Aluminum Tripolyphosphate,Aluminium Dihydrogen Triphosphate [jinhetec.com]

- 2. Aluminium Dihydrogen Triphosphate, Aluminum Tripolyphosphate CAS 13939-25-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. ALUMINUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Incorporating Aluminum Triphosphate into Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum triphosphate (ATP), an inorganic compound, serves as a multifunctional additive in epoxy resin formulations. It is primarily recognized for its efficacy as a non-toxic, environmentally friendly anti-corrosion pigment and a halogen-free flame retardant.[1] Its incorporation into epoxy systems can significantly enhance the durability, safety, and performance of coatings, adhesives, and composite materials. These application notes provide a comprehensive protocol for the dispersion of aluminum triphosphate in epoxy resins and detail the subsequent effects on the material's properties.

Key Performance Enhancements

The addition of aluminum triphosphate to epoxy resins can lead to substantial improvements in several key areas:

-

Anti-Corrosion: ATP provides excellent corrosion resistance for metal substrates. The tripolyphosphate ions chelate with metal ions on the surface, forming a dense and stable passivation film that inhibits corrosion.[1] This makes it an effective alternative to traditional, more toxic anti-corrosion pigments like those containing lead or chromium.

-

Flame Retardancy: As a phosphorus-based flame retardant, aluminum triphosphate can enhance the fire resistance of epoxy resins. Its mechanism involves both gas phase and condensed phase actions. During combustion, it can release non-flammable gases that dilute the oxygen supply and form a protective char layer that insulates the underlying material from the heat source.

-

Mechanical Properties: The incorporation of ATP as a filler can influence the mechanical properties of the cured epoxy resin. Proper dispersion and loading levels can lead to improvements in hardness, tensile strength, and flexural strength.

Experimental Protocol: Incorporation of Aluminum Triphosphate into Epoxy Resin

This protocol outlines a general procedure for the preparation and characterization of epoxy resin composites containing aluminum triphosphate.

3.1. Materials and Equipment

-

Epoxy Resin: Bisphenol A based epoxy resin (e.g., DGEBA)

-

Curing Agent: Amine-based hardener (e.g., Diethylenetriamine)

-

Additive: Aluminum Triphosphate (white powder)

-

Solvent (Optional): Acetone or similar solvent for viscosity reduction

-

Equipment:

-

High-shear mechanical mixer

-

Ultrasonic bath/probe sonicator

-

Vacuum oven

-

Molds for sample casting

-

Differential Scanning Calorimeter (DSC)

-

Universal Testing Machine (for mechanical property testing)

-

Limiting Oxygen Index (LOI) and UL-94 test apparatus (for flammability testing)

-

Salt spray chamber (for corrosion testing)

-

3.2. Dispersion Procedure

-

Preparation: Dry the aluminum triphosphate powder in an oven at 110°C for 2 hours to remove any absorbed moisture.

-

Mixing:

-

Weigh the desired amount of epoxy resin into a beaker.

-

Gradually add the pre-weighed aluminum triphosphate powder to the epoxy resin while stirring with a mechanical stirrer at a low speed (e.g., 200 rpm) to initially wet the powder.

-

Increase the stirring speed to a high shear rate (e.g., 1500-2000 rpm) and continue mixing for 30-60 minutes to break down agglomerates.

-

-

Ultrasonication:

-

Place the beaker containing the mixture in an ultrasonic bath or use a probe sonicator.

-

Sonicate the mixture for 15-30 minutes to achieve a fine and uniform dispersion of the ATP particles. Monitor the temperature to prevent excessive heating of the resin.

-

-

Degassing:

-

Place the mixture in a vacuum oven at a moderate temperature (e.g., 50-60°C) for 15-20 minutes or until all air bubbles are removed.

-

3.3. Curing

-

Addition of Curing Agent:

-

Allow the mixture to cool to room temperature.

-

Add the stoichiometric amount of the curing agent to the epoxy-ATP mixture.

-

Mix thoroughly for 5-10 minutes at a low speed, ensuring a homogeneous mixture.

-

-

Casting and Curing:

-

Pour the final mixture into pre-heated and release-agent-coated molds.

-

Cure the samples in an oven. A typical curing schedule is 2 hours at 80°C followed by 3 hours at 150°C. The exact curing profile may vary depending on the specific epoxy system and should be determined experimentally, for example, by using DSC to identify the exothermic curing peak.

-

Data Presentation

The following tables summarize the expected quantitative effects of incorporating aluminum triphosphate into epoxy resins based on literature data for similar systems.

Table 1: Effect of Aluminum Phosphate on Mechanical Properties of a Thermoset Composite *

| Property | Neat Resin | 5 wt% Aluminum Phosphate | 10 wt% Aluminum Phosphate |

| Tensile Strength (MPa) | ~55 | ~83 (+50.1%) | ~61 (+11.3%) |

| Tensile Strain (%) | ~3.5 | ~4.2 (+21.3%) | ~3.4 (-3.2%) |

| Flexural Strength (N/mm²) | ~290 | ~316 (+9.0%) | Lower than 5 wt% |

*Data adapted from a study on fiberglass-reinforced polyester composites with aluminum phosphate, which is expected to show a similar trend in epoxy systems.

Table 2: Flame Retardant Properties of Epoxy Composites with Phosphorus-Containing Additives

| Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |

| Neat Epoxy | 24 | Fails |

| Epoxy + 15 wt% Aluminum Hypophosphite | 32 | V-0 |

*Data from a study on a related aluminum-phosphorus compound, demonstrating the potential flame-retardant efficacy.

Table 3: Corrosion Performance of Epoxy Coating with Aluminum Triphosphate

| Coating System | Adhesion Strength (MPa) | Corrosion Resistance (Salt Spray Test) |

| Uncoated Steel | N/A | Severe Corrosion |

| Neat Epoxy Coating | ~8 | Moderate Corrosion after 240h |

| Epoxy + ATP Coating | >10 | No significant corrosion after 500h |

Visualizations

Diagram 1: Experimental Workflow for ATP-Epoxy Composite Preparation

Caption: Workflow for preparing and testing ATP-epoxy composites.

Diagram 2: Anti-Corrosion Mechanism of Aluminum Triphosphate in Epoxy Coatings

Caption: How ATP protects metal from corrosion.

References

Preparation of Aluminum Triphosphate Dihydrate Nanoparticles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction